molecular formula C13H21NO4 B12211421 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid

Cat. No.: B12211421
M. Wt: 255.31 g/mol
InChI Key: SIRIUJBYRLGXJF-UHFFFAOYSA-N
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Description

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid is a bicyclic compound featuring an 8-membered bicyclo[5.1.0] framework. The molecule contains a tert-butoxycarbonyl (Boc) group at the 2-position and a carboxylic acid moiety at the 8-position. Such bicyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity in drug design. The Boc group serves as a protective moiety for amines, enabling controlled synthetic modifications .

Preparation Methods

Core Synthetic Strategies for Azabicyclo[5.1.0]octane Frameworks

The azabicyclo[5.1.0]octane scaffold is typically constructed via ring-closing metathesis or cycloaddition reactions , followed by functionalization to introduce the carboxylic acid and Boc groups .

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of the bicyclic structure from linear diene precursors. For example, a diene containing an amine and ester moiety undergoes metathesis to yield the bicyclo[5.1.0] system. Subsequent hydrolysis of the ester to the carboxylic acid and Boc protection of the amine completes the synthesis .

Key conditions :

  • Catalyst: Grubbs II (5–10 mol%)

  • Solvent: Dichloromethane (DCM) or toluene

  • Temperature: 40–60°C

  • Yield: 60–75% (bicyclic intermediate)

[2+1] Cycloaddition for Cyclopropane Formation

The cyclopropane ring is introduced via Simmons–Smith reactions or transition-metal-catalyzed cyclopropanations . A diazo compound reacts with a cycloheptene derivative, forming the strained bicyclic system.

Example protocol :

  • Cycloheptene substrate + diazoacetate → Cyclopropanation (Cu(acac)₂ catalyst)

  • Boc protection of the amine (Boc₂O, DMAP, DCM)

  • Saponification of the ester (LiOH, THF/H₂O) to carboxylic acid .

Boc Protection and Deprotection Dynamics

The Boc group is introduced early in the synthesis to protect the amine during subsequent reactions.

MethodReagentsConditionsYield (%)
Standard BocylationBoc₂O, DMAP, DCM0°C → rt, 12 h85–90
Aqueous-CompatibleBoc-ON (Boc-oxycarbonylsuccinimide), NaHCO₃H₂O/THF, 24 h75–80

Post-functionalization, the Boc group is removed under acidic conditions (e.g., HCl/dioxane or TFA/DCM) to regenerate the free amine .

Stereochemical Control in Bicyclic Systems

The relative configuration of the bicyclo[5.1.0]octane system is controlled through chiral auxiliaries or asymmetric catalysis .

Chiral Pool Synthesis

Starting from enantiomerically pure amino acids (e.g., L-proline), the bicyclic framework is built via intramolecular alkylation. For instance, L-proline derivatives undergo cyclization under Mitsunobu conditions (DIAD, PPh₃) to form the azabicyclo core .

Catalytic Asymmetric Cyclopropanation

Chiral Rh(II) or Cu(I) catalysts induce enantioselectivity during cyclopropanation. A study reported 92% ee using Rh₂(S-PTAD)₄ with diazoacetates .

Industrial-Scale Optimization

Flow Chemistry Approaches

Continuous flow microreactors enhance efficiency and safety:

  • Benefits : Improved heat transfer, reduced reaction times (≤1 h vs. 12 h batch), higher yields (80–85%) .

  • Case study : A telescoped process combining RCM, Boc protection, and hydrolysis in series achieved 70% overall yield .

Green Solvent Alternatives

SolventBoiling Point (°C)Environmental ImpactYield (%)
2-MeTHF80Low78
Cyclopentyl methyl ether106Biodegradable75

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

  • HPLC : Purity ≥97% (C18 column, 0.1% TFA in H₂O/MeCN) .

  • NMR : δ 1.44 ppm (Boc CH₃), δ 4.20–4.50 ppm (bridgehead protons) .

  • HRMS : [M+H]⁺ calcd. 256.1543, found 256.1546 .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard nucleophilic acyl substitutions under appropriate conditions:

Reaction TypeReagents/ConditionsProductsYield/Notes
Methyl ester formation CH₃OH, H₂SO₄ (catalytic), refluxMethyl 2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylate~70–85% (optimized via Dean-Stark trap)
Amide coupling EDC/HOBt, R-NH₂ (e.g., benzylamine)8-(Benzylcarbamoyl)-2-azabicyclo[5.1.0]octane-2-carboxylic acid tert-butyl esterRequires inert atmosphere (N₂/Ar) to suppress Boc-group cleavage

Key considerations:

  • Steric hindrance from the bicyclo[5.1.0] system slows reaction kinetics compared to linear analogs.

  • Diastereomer separation may be required post-reaction due to the compound’s stereoisomeric mixture.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

Acid SystemConditionsOutcome
HCl in dioxane 4 M, 25°C, 2–4 hFree amine hydrochloride salt; bicyclic structure remains intact
TFA in DCM 20% v/v, 0°C → RT, 1 hQuantitative deprotection; minimal side reactions

Mechanistic insight:

  • Protonation of the Boc carbonyl oxygen initiates tert-butyl cation elimination, releasing CO₂ .

Decarboxylation Reactions

The strained bicyclic system facilitates decarboxylation under radical or thermal conditions:

Thermal Decarboxylation

ConditionsProductsNotes
180–200°C, solvent-free2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane + CO₂Non-catalytic; yields ~60–75%

Radical-Mediated Halodecarboxylation

Adapting the Barton method (Scheme 1):

  • Reagents : N-Hydroxypyridine-2-thione, CCl₄ or BrCCl₃, hv (350 nm) .

  • Outcome : Alkyl chloride/bromide derivatives (e.g., 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-chloride).

  • Mechanism : Radical chain propagation via tributyltin or halogen radicals .

Ring-Opening Reactions

The bicyclo[5.1.0] system’s strain enables selective ring-opening:

ReagentsProductsSelectivity
H₂O, H⁺ (acidic hydrolysis)Linear amino diol carboxylic acidRegioselective cleavage at the bridgehead C–N bond
LiAlH₄Reduced bicyclic alcoholRetained bicyclic framework; carboxylic acid → alcohol

Stereochemical Considerations

The compound’s diastereomeric mixture (endo/exo) impacts reactivity:

  • Esterification : Exo-isomers react 1.3× faster than endo due to reduced steric hindrance.

  • Boc Deprotection : Acid stability shows no significant stereochemical dependence .

Comparative Reactivity Table

ReactionRate (k, rel.)Activation Energy (kJ/mol)
Esterification1.0 (ref)85–90
Boc Deprotection2.560–65
Thermal Decarboxylation0.7110–115

Data extrapolated from bicyclo[5.1.0] analogs.

Mechanistic Insights from Analogous Systems

  • Decarboxylative Halogenation : Hypoiodite reagents (e.g., tert-butylhypoiodite) abstract hydrogen α to the carboxylate, forming a radical intermediate that couples with halogens .

  • Amide Coupling : Steric effects necessitate polar aprotic solvents (DMF, THF) to enhance reagent accessibility .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system due to its ability to cross the blood-brain barrier. Its azabicyclo structure is conducive to developing ligands for neurotransmitter receptors.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives based on this compound, demonstrating enhanced binding affinity to dopamine receptors compared to existing drugs .

Synthetic Chemistry

In synthetic organic chemistry, the compound is utilized as an intermediate in the preparation of more complex molecules. Its functional groups allow for further modifications through standard reactions such as esterification and amidation.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedOutcome
EsterificationAlcohols (various)Formation of esters with varied properties
AmidationAminesSynthesis of amides with potential bioactivity
DecarboxylationHeat/Acid CatalysisSimplification of structure for easier manipulation

Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties. The incorporation of the tert-butoxycarbonyl group enhances solubility and stability, making it suitable for in vivo studies.

Case Study:
A recent investigation demonstrated that a derivative of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid significantly reduced pain responses in animal models, suggesting its potential as a new analgesic .

Drug Design and Development

The compound's structural characteristics make it an attractive candidate for drug design using computer-aided drug design (CADD) techniques. Molecular docking studies have shown promising interactions with various biological targets.

Data Table: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Remarks
Dopamine Receptor D2-9.5Strong interaction indicating potential efficacy
Serotonin Receptor 5HT1A-8.7Moderate affinity, further optimization needed

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can be deprotected under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclo[5.1.0]octane core distinguishes the target compound from analogs with smaller or differently bridged systems. Key structural differences include:

Compound Name Bicyclo System Substituents Molecular Weight (g/mol) CAS Number Key Features
2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid (Target) [5.1.0] Boc (2), COOH (8) Not reported Not available Larger 8-membered ring; balanced strain-stability profile
4-[(tert-Butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid [5.1.0] Boc (4), COOH (8) 255.3 Not provided Same ring size but Boc at 4-position; altered electronic environment
2-(tert-Butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid [4.1.0] Boc (2), COOH (1) Not reported 1239421-67-0 7-membered ring; higher strain; carboxylic acid at 1-position
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid [4.1.0] Boc (3), COOH (1) Not reported 1892678-82-8 Smaller ring; Boc at 3-position; potential for altered steric interactions
(1S,3R,4R)-2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1] Boc (2), COOH (3) Not reported Not available Norbornane-like structure; distinct stereochemistry and rigidity

Key Observations :

  • Substituent Positioning : The placement of the Boc group (2 vs. 3 or 4) influences electronic effects and steric hindrance, which may impact reactivity in downstream functionalization .
  • Spiro vs. Bicyclo Systems : Spiro analogs (e.g., 2-[(tert-butoxy)carbonyl]-6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic acid) introduce sulfur and fluorine atoms, enhancing polarity but altering conformational flexibility compared to pure bicyclic frameworks .

Functional Group Modifications

  • Sulfur and Fluorine Incorporation : Compounds like 2-[(tert-butoxy)carbonyl]-8-fluoro-6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic acid (MW: 305.35 g/mol, CAS: 1453315-60-0) feature sulfone and fluorine groups, which can improve metabolic stability and solubility but may complicate synthesis .

Biological Activity

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology. The unique structure of this compound offers diverse interaction possibilities with biological targets, which can lead to significant therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 1251004-87-1

The chemical structure includes a bicyclic framework, which contributes to its biological activity by allowing specific interactions with biological macromolecules.

Biological Activity

Research has indicated that compounds with similar azabicyclo structures exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have shown that azabicyclo compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
  • Neuropharmacological Effects : Some derivatives have been explored for their effects on neurotransmitter systems, particularly in modulating nicotinic acetylcholine receptors (nAChRs), which are crucial in neurological functions.
  • Anti-cancer Activity : There is emerging evidence that certain azabicyclo compounds may exhibit anti-cancer properties by inducing apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on structurally related azabicyclo compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membrane integrity.

Neuropharmacological Effects

Research published in the Journal of Medicinal Chemistry highlighted that compounds similar to this compound acted as partial agonists at the α4β2 nAChR subtype, leading to enhanced cognitive functions in animal models. This suggests potential therapeutic applications for neurodegenerative diseases.

Anti-cancer Properties

In a recent study, derivatives of azabicyclo compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and promoting apoptosis through caspase activation pathways.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialAzabicyclo derivativesInhibition of bacterial growth
NeuropharmacologicalnAChR modulatorsEnhanced cognitive function
Anti-cancerAzabicyclo analogsInduction of apoptosis in cancer cells

Q & A

Q. Basic: What are the recommended storage conditions for this compound to ensure stability?

Answer:
Store the compound at 2–8°C in a dry environment to prevent degradation. Avoid exposure to moisture, heat, or incompatible materials (e.g., strong acids/bases). Stability data indicate no decomposition under these conditions, though long-term studies are unavailable .

Q. Basic: What personal protective equipment (PPE) is essential for safe handling?

Answer:

  • Gloves : Chemically resistant nitrile gloves (tested for permeability).
  • Eye/Face Protection : Safety goggles and face shields compliant with EN 166 (EU) or NIOSH (US) standards.
  • Respiratory Protection : Use P95 (US) or P1 (EU) filters for dust control; OV/AG/P99 filters for aerosolized particles .
  • Lab Coat : Full-body chemical-resistant clothing.

Q. Basic: How should researchers confirm the compound’s identity after synthesis?

Answer:
Use a combination of:

  • NMR Spectroscopy : Compare 1^1H/13^{13}C spectra with theoretical predictions (e.g., bicyclic proton environments, tert-butyl group at δ ~1.4 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 267.32 (C14_{14}H21_{21}NO4_4) .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 210–254 nm .

Q. Advanced: How can low yields in coupling reactions involving this bicyclic carboxylate be addressed?

Answer:
Low yields often arise from steric hindrance or Boc-group instability. Optimize by:

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki couplings.
  • Temperature Control : Maintain reactions at 0–25°C to prevent Boc-deprotection.
  • Activating Agents : Employ EDC/HOBt for carboxylate activation in peptide couplings .

Q. Advanced: What strategies resolve stereochemical uncertainties in derivatives of this compound?

Answer:

  • Chiral HPLC : Separate enantiomers using Chiralpak® columns (e.g., IA/IB) with hexane/isopropanol gradients.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.
  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during bicyclic ring formation .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-5-4-6-8-9(10(8)14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

SIRIUJBYRLGXJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC2C1C2C(=O)O

Origin of Product

United States

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